molecular formula C17H18N2O3S B1680795 SB 205384 CAS No. 160296-13-9

SB 205384

Cat. No.: B1680795
CAS No.: 160296-13-9
M. Wt: 330.4 g/mol
InChI Key: JDTZAGLGBRRCJT-UHFFFAOYSA-N
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Description

SB 205384 is a chemical compound known for its anxiolytic properties. It is structurally distinct from benzodiazepine drugs but exhibits similar effects. This compound is classified as a nonbenzodiazepine anxiolytic and functions as a positive allosteric modulator of the gamma-aminobutyric acid type A receptor. This compound binds preferentially to subtypes containing the alpha-3, alpha-5, and alpha-6 subunits .

Scientific Research Applications

SB 205384 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the modulation of gamma-aminobutyric acid type A receptors and their role in inhibitory synaptic transmission. In biology, this compound is used to investigate the effects of gamma-aminobutyric acid type A receptor modulation on neuronal activity and behavior .

In medicine, this compound is studied for its potential therapeutic effects as an anxiolytic and anti-aggressive agent. Animal studies have shown that the compound produces anxiolytic and anti-aggressive effects with minimal sedation or other behavioral changes . The compound is also used in research to explore its effects on gamma-aminobutyric acid type A receptor subtypes and their role in various neurological disorders .

Mechanism of Action

Target of Action

The primary target of this compound, also known as SB-205384 , is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system. SB-205384 binds preferentially to α3, α5, and α6 subunit containing subtypes .

Mode of Action

SB-205384 acts as a positive allosteric modulator of the GABA A receptor . It has a novel mechanism of action, prolonging the duration of GABA-mediated chloride flux but without increasing the intensity of the response . This unique mode of action may give it an unusual pharmacological profile, with tests showing that it alters the firing of some populations of neurons while leaving others unaffected .

Biochemical Pathways

The compound’s action on the GABA A receptor affects the GABAergic pathway , which is responsible for inhibitory neurotransmission in the brain. By modulating this pathway, SB-205384 can influence neuronal excitability and synaptic transmission .

Result of Action

The modulation of the GABA A receptor by SB-205384 can lead to various molecular and cellular effects. For instance, it can alter neuronal firing patterns, potentially leading to changes in neural network activity and behavior . Animal studies have shown that SB-205384 can produce both anxiolytic and anti-aggressive effects, but with little sedation or other behavioral changes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound Factors such as temperature, pH, and the presence of other molecules can affect a drug’s stability and its interactions with its target.

Preparation Methods

The synthesis of SB 205384 involves several steps. The compound is known as but-2-ynyl 4-amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydrobenzothiolo[3,2-e]pyridine-3-carboxylate. The synthetic route typically involves the esterification of the carboxylic acid group with but-2-ynyl alcohol under specific reaction conditions. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the esterification process .

Industrial production methods for this compound are not widely documented, but the compound is generally synthesized in a laboratory setting for research purposes. The compound is soluble in dimethyl sulfoxide but insoluble in water .

Chemical Reactions Analysis

SB 205384 primarily undergoes reactions typical of esters and amines. The compound can participate in hydrolysis reactions, where the ester group is cleaved to form the corresponding carboxylic acid and alcohol. This reaction typically requires acidic or basic conditions and a suitable solvent.

The compound can also undergo substitution reactions, particularly nucleophilic substitution at the ester group. Common reagents for these reactions include strong nucleophiles such as hydroxide ions or amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

SB 205384 is unique in its selective modulation of gamma-aminobutyric acid type A receptor subtypes. Similar compounds include benzodiazepines, which also modulate gamma-aminobutyric acid type A receptors but have a broader range of effects and a different mechanism of action. Benzodiazepines increase the affinity of the receptor for gamma-aminobutyric acid, leading to increased channel opening and chloride ion influx .

Other similar compounds include barbiturates and steroid modulators, which also enhance gamma-aminobutyric acid-induced chloride currents but interact with different sites on the receptor. This compound’s novel mechanism of action and selective modulation of specific receptor subtypes distinguish it from these other compounds .

Properties

IUPAC Name

but-2-ynyl 4-amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-3-4-7-22-17(21)13-9(2)19-16-14(15(13)18)11-6-5-10(20)8-12(11)23-16/h10,20H,5-8H2,1-2H3,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTZAGLGBRRCJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC(=O)C1=C(N=C2C(=C1N)C3=C(S2)CC(CC3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00936259
Record name 2-Butyn-1-yl 4-amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160296-13-9, 207727-26-2
Record name 2-Butyn-1-yl 4-amino-5,6,7,8-tetrahydro-7-hydroxy-2-methyl[1]benzothieno[2,3-b]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160296-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SB 205384
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160296139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB-205384
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207727262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butyn-1-yl 4-amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SB-205384
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ET95KZ3BK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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